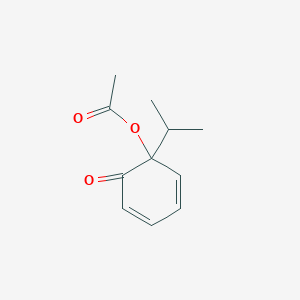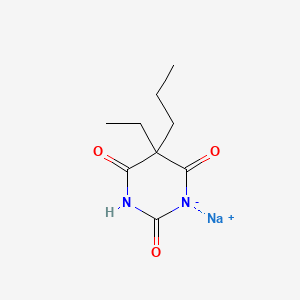![molecular formula C17H20SSn B14507934 Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane CAS No. 62762-10-1](/img/structure/B14507934.png)
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group substituted with phenyl and phenylsulfanyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable vinyl stannane precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various fields. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane involves its interaction with molecular targets through its tin atom and vinyl group. The compound can form coordination complexes with various substrates, facilitating catalytic processes and chemical transformations. The phenylsulfanyl group also plays a role in modulating the compound’s reactivity and selectivity in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]silane: Similar structure but with a silicon atom instead of tin.
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]germane: Similar structure but with a germanium atom instead of tin.
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]lead: Similar structure but with a lead atom instead of tin.
Uniqueness
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity and the ability to form stable organometallic complexes. These properties make it particularly valuable in catalysis and organic synthesis compared to its silicon, germanium, and lead analogs.
Eigenschaften
CAS-Nummer |
62762-10-1 |
|---|---|
Molekularformel |
C17H20SSn |
Molekulargewicht |
375.1 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-1-phenylsulfanylethenyl)stannane |
InChI |
InChI=1S/C14H11S.3CH3.Sn/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;;;;/h1-11H;3*1H3; |
InChI-Schlüssel |
YVVAKUDDKPUXEV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


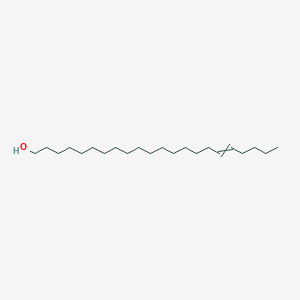

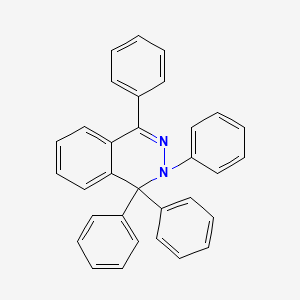
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
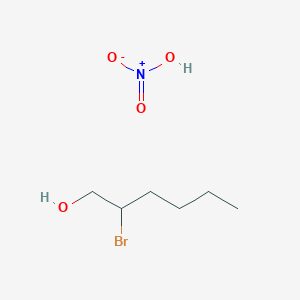
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)





